

# Mivavotinib Safety Profile: A Comparative Analysis with Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of **Mivavotinib**, a dual spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other established tyrosine kinase inhibitors (TKIs), primarily focusing on Bruton's tyrosine kinase (BTK) inhibitors. This document is intended for researchers, scientists, and drug development professionals to offer an objective comparison based on available clinical trial data.

#### Introduction

**Mivavotinib** (formerly TAK-659) is an investigational TKI that targets both SYK and FLT3, pathways implicated in various hematological malignancies.[1][2][3] Its safety profile is of paramount importance in determining its therapeutic window and potential patient populations. This guide compares the adverse event (AE) data of **Mivavotinib** with first- and second-generation BTK inhibitors, namely ibrutinib, acalabrutinib, and zanubrutinib. It is crucial to note that the clinical trial populations for **Mivavotinib** (primarily acute myeloid leukemia and solid tumors) differ significantly from those of BTK inhibitors (primarily chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia), which may influence the observed adverse event profiles.

# **Comparative Safety Data**

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in clinical trials of **Mivavotinib** and the selected BTK inhibitors. Direct comparison of incidence



rates should be interpreted with caution due to differences in study designs, patient populations, and duration of follow-up.

**Table 1: Non-Hematologic Adverse Events (Any Grade)** 

| Adverse Event                           | Mivavotinib<br>(NCT02323113)<br>[2][3][4] | Ibrutinib<br>(Pooled Data) | Acalabrutinib<br>(Pooled Data) | Zanubrutinib<br>(Pooled Data) |
|-----------------------------------------|-------------------------------------------|----------------------------|--------------------------------|-------------------------------|
| Diarrhea                                | 40%                                       | 46%                        | 37%                            | 23%                           |
| Fatigue                                 | 35%                                       | 33%                        | 21%                            | 15%                           |
| Nausea                                  | -                                         | -                          | 22%                            | -                             |
| Cough                                   | -                                         | 26%                        | 21%                            | 21%                           |
| Upper<br>Respiratory Tract<br>Infection | -                                         | -                          | 22%                            | 39%                           |
| Headache                                | -                                         | -                          | 38%                            | -                             |
| Arthralgia/Myalgi<br>a                  | -                                         | 37%                        | 16%                            | 24%                           |
| Rash                                    | -                                         | -                          | -                              | 27%                           |
| Contusion/Bruisi                        | -                                         | -                          | 22%                            | 25%                           |
| Increased<br>AST/ALT                    | 51%/33%                                   | -                          | -                              | -                             |
| Increased<br>Amylase/Lipase             | 37%/33%                                   | -                          | -                              | -                             |
| Pyrexia                                 | -                                         | 21%                        | -                              | -                             |

Data for BTK inhibitors are compiled from various sources and represent a general safety profile. "-": Data not reported in the specified source at a comparable frequency.

## **Table 2: Grade ≥3 Adverse Events**



| Adverse Event               | Mivavotinib<br>(NCT02323113)<br>[2][3][4] | lbrutinib<br>(Pooled Data) | Acalabrutinib<br>(Pooled Data) | Zanubrutinib<br>(Pooled Data) |
|-----------------------------|-------------------------------------------|----------------------------|--------------------------------|-------------------------------|
| Febrile<br>Neutropenia      | 56%                                       | -                          | -                              | -                             |
| Anemia                      | 28%                                       | -                          | 7%                             | 8%                            |
| Thrombocytopeni<br>a        | 21%                                       | -                          | 3%                             | 8%                            |
| Neutropenia                 | -                                         | -                          | 10%                            | 23%                           |
| Increased<br>Amylase/Lipase | 21%/21%                                   | -                          | -                              | -                             |
| Hemorrhage                  | 26% (Grade ≥3<br>bleeding events)         | Major<br>hemorrhage: 4%    | Major<br>hemorrhage: 4%        | Major<br>hemorrhage: 4%       |
| Hypertension                | -                                         | 11%                        | 4%                             | 5%                            |
| Atrial Fibrillation         | -                                         | -                          | 1%                             | 3%                            |
| Pneumonia                   | -                                         | -                          | 6% (SAE)                       | 11% (Serious<br>TEAE)         |

Data for BTK inhibitors are compiled from various sources and represent a general safety profile. "-": Data not reported in the specified source at a comparable frequency.

# **Signaling Pathways**

To understand the mechanisms of action and potential for off-target effects, the following diagrams illustrate the signaling pathways targeted by **Mivavotinib** and BTK inhibitors.





Click to download full resolution via product page

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.





Click to download full resolution via product page

Caption: Mivavotinib's Dual Inhibition of SYK and FLT3 Signaling Pathways.

# **Experimental Protocols**

A summary of the methodologies for the key clinical trials cited is provided below. For complete details, please refer to the respective clinical trial publications and registrations.

## Mivavotinib (NCT02323113)

- Study Design: This was a Phase Ib, multicenter, open-label, dose-escalation study of single-agent, oral Mivavotinib in patients with relapsed or refractory acute myeloid leukemia
   (AML).[4]
- Objectives: The primary objective was to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of Mivavotinib.[4] Secondary objectives included characterizing the pharmacokinetic profile.[4]
- Dosing: Patients received oral Mivavotinib once daily (QD) or twice daily (BID) in 28-day cycles.[4] Dose escalation followed a standard 3+3 design.
- Safety Assessments: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03.

## ELEVATE-RR (NCT02477696): Acalabrutinib vs. Ibrutinib

- Study Design: A Phase 3, randomized, multicenter, open-label, non-inferiority trial.
- Patient Population: Patients with previously treated chronic lymphocytic leukemia (CLL) with the presence of del(17p) or del(11q).
- Intervention: Patients were randomized to receive either acalabrutinib or ibrutinib until disease progression or unacceptable toxicity.
- Primary Endpoint: Progression-free survival (PFS).



 Safety Assessments: Adverse events were collected at each visit and graded according to CTCAE version 4.03.

## **ALPINE (NCT03734016): Zanubrutinib vs. Ibrutinib**

- Study Design: A global, randomized, open-label, Phase 3 trial.
- Patient Population: Patients with relapsed or refractory CLL or small lymphocytic lymphoma (SLL).
- Intervention: Patients were randomized to receive either zanubrutinib or ibrutinib.
- Primary Endpoint: Overall response rate (ORR).
- Safety Assessments: Safety and tolerability were assessed by monitoring adverse events, laboratory tests, vital signs, and electrocardiograms.

## ASPEN (NCT03053440): Zanubrutinib vs. Ibrutinib

- Study Design: A randomized, open-label, Phase 3 study.[1]
- Patient Population: Patients with Waldenström's macroglobulinemia (WM).[1]
- Intervention: Patients were randomized to receive either zanubrutinib or ibrutinib.[1]
- Primary Endpoint: The proportion of patients achieving a complete response (CR) or a very good partial response (VGPR).[1]
- Safety Assessments: Safety was a key secondary endpoint, with monitoring of adverse events.[1]

# **Discussion of Safety Profiles**

**Mivavotinib**: The safety profile of **Mivavotinib** in the NCT02323113 trial in patients with relapsed/refractory AML was characterized by a high incidence of hematologic toxicities, including febrile neutropenia, anemia, and thrombocytopenia, which is expected in this patient population.[2][3][4] Notably, bleeding events were common, with 70% of patients experiencing a bleeding event of any grade and 26% experiencing grade ≥3 bleeding events.[2][3][4] This



may be attributable to the on-target inhibition of SYK, which plays a role in platelet function.[4] Gastrointestinal toxicities such as diarrhea were also frequent, as were elevations in liver and pancreatic enzymes.[4]

#### BTK Inhibitors:

- Ibrutinib (First-Generation): Ibrutinib is associated with a higher incidence of certain adverse events compared to second-generation BTK inhibitors. These include atrial fibrillation, hypertension, and major hemorrhage. Diarrhea and arthralgia are also common.
- Acalabrutinib (Second-Generation): Acalabrutinib has demonstrated a more favorable cardiovascular safety profile compared to ibrutinib, with lower rates of atrial fibrillation and hypertension. Headache is a common adverse event, particularly early in treatment.
- Zanubrutinib (Second-Generation): Zanubrutinib also shows a favorable safety profile with a lower incidence of atrial fibrillation compared to ibrutinib. Neutropenia is a notable hematologic toxicity.

#### Comparative Insights:

A direct comparison of the safety profiles is challenging due to the disparate patient populations and underlying diseases studied. The **Mivavotinib** AML trial enrolled a heavily pre-treated and acutely ill population, which inherently has a higher risk of complications like bleeding and infections compared to the more chronic B-cell malignancy populations in the BTK inhibitor trials.

The high rate of bleeding with **Mivavotinib** is a key differentiator and warrants careful consideration, especially in thrombocytopenic patients.[2][3][4] While BTK inhibitors also carry a risk of bleeding, the reported rates of major hemorrhage in large studies appear to be lower than the grade ≥3 bleeding events observed with **Mivavotinib** in the AML setting.

The non-hematologic adverse event profiles also show some differences. While diarrhea is common across these TKIs, the high incidence of elevated liver and pancreatic enzymes with **Mivavotinib** is a notable feature.

### Conclusion



**Mivavotinib**, a dual SYK/FLT3 inhibitor, demonstrates a distinct safety profile from that of BTK inhibitors. The most prominent safety concern identified in early clinical development is the risk of bleeding, likely an on-target effect of SYK inhibition. Hematologic toxicities are also significant, though this is confounded by the underlying disease in the primary study population.

Second-generation BTK inhibitors, acalabrutinib and zanubrutinib, generally offer an improved safety profile over the first-generation inhibitor ibrutinib, particularly concerning cardiovascular events.

For drug development professionals, these findings underscore the importance of target selectivity and the inherent risks associated with inhibiting pathways crucial for normal physiological processes, such as SYK in platelet function. Further clinical investigation in different patient populations is necessary to fully characterize the safety and therapeutic potential of **Mivavotinib**. Researchers should consider the distinct adverse event profiles when designing future studies and selecting appropriate patient cohorts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [PDF] A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 2. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 3. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mivavotinib Safety Profile: A Comparative Analysis with Other Tyrosine Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b569308#comparative-analysis-of-mivavotinib-safety-profile-with-other-tkis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com